molecular formula C10H13ClN2O B1430421 N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride CAS No. 1219363-16-2

N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride

Cat. No.: B1430421
CAS No.: 1219363-16-2
M. Wt: 212.67 g/mol
InChI Key: UMHPRBGNDGYQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride: is a synthetic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole ring system substituted with a methyl group and a carboxamide group, making it a valuable molecule in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    N-Methylation: The indole derivative is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.

    Carboxamide Formation: The methylated indole is reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a model compound for understanding the behavior of indole derivatives in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure is similar to that of various bioactive molecules, making it a candidate for drug design and development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring system can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The carboxamide group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

  • N-methyl-1H-indole-2-carboxamide
  • 2,3-dihydro-1H-indole-2-carboxamide
  • N-methyl-2,3-dihydro-1H-indole-3-carboxamide

Comparison: N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride is unique due to the specific substitution pattern on the indole ring. The presence of both the N-methyl and carboxamide groups at specific positions enhances its reactivity and potential biological activity compared to other similar compounds. This unique structure allows for distinct interactions with biological targets and different reactivity in chemical reactions.

Properties

IUPAC Name

N-methyl-2,3-dihydro-1H-indole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-11-10(13)9-6-7-4-2-3-5-8(7)12-9;/h2-5,9,12H,6H2,1H3,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHPRBGNDGYQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-methyl-2,3-dihydro-1H-indole-2-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.